(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 335030-92-7
VCID: VC11613785
InChI:
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.2

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

CAS No.: 335030-92-7

Cat. No.: VC11613785

Molecular Formula: C9H10N2O2

Molecular Weight: 178.2

Purity: 95

* For research use only. Not for human or veterinary use.

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid - 335030-92-7

Specification

CAS No. 335030-92-7
Molecular Formula C9H10N2O2
Molecular Weight 178.2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid, reflects its core structure: a pyridine ring substituted at the 3-position with a propenoic acid group (in the E-configuration) and at the 6-position with an amino group, alongside a methyl group at the 2-position . The molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.2 g/mol. Key structural features include:

  • Pyridine Ring: The aromatic heterocycle provides a rigid planar framework, facilitating π-π stacking interactions with biological targets .

  • Amino and Methyl Substituents: The electron-donating amino group enhances solubility, while the methyl group introduces steric effects that influence binding specificity.

  • α,β-Unsaturated Acid: The conjugated double bond in the acrylic acid moiety enables Michael addition reactions, a trait exploited in covalent inhibitor design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure. The ¹H-NMR spectrum exhibits distinct signals for the pyridine protons (δ 6.8–8.2 ppm), the acrylic acid protons (δ 6.5–7.2 ppm for the trans double bond), and the methyl group (δ 2.4 ppm). IR spectra show characteristic stretches for the carboxylic acid O–H (2500–3300 cm⁻¹), C=O (1700 cm⁻¹), and C=N (1600 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between 6-amino-2-methylpyridine-3-carbaldehyde and malonic acid under acidic conditions (Scheme 1). Key parameters influencing yield (reported up to 68%) include:

  • Catalyst: Piperidine or ammonium acetate.

  • Solvent: Ethanol or toluene.

  • Temperature: Reflux conditions (80–110°C).

Scheme 1:
6-Amino-2-methylpyridine-3-carbaldehyde + Malonic Acid → (2E)-3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic Acid

Stereochemical Control

The E-configuration of the acrylic acid moiety is favored due to steric hindrance between the pyridine methyl group and the carboxylic acid during the condensation reaction. High-performance liquid chromatography (HPLC) with chiral columns confirms >95% enantiomeric purity in optimized protocols.

Biological Activity and Mechanism

Protein Interaction Inhibition

The compound’s α,β-unsaturated acid group enables covalent binding to cysteine residues in target proteins. Notably, it inhibits the annexin A2–S100A10 interaction, a key pathway in tumor metastasis and angiogenesis . Docking studies reveal:

  • Hydrophobic Pocket Binding: The pyridine methyl group occupies a lipophilic pocket in S100A10, displacing 430 Ų of solvent-accessible surface area .

  • Hydrogen Bonding: The carboxylic acid forms charge-enhanced hydrogen bonds with Glu5 and Glu9 residues of S100A10 (binding energy: −8.2 kcal/mol) .

Pharmacological Profiles

Structure-Activity Relationship (SAR) Insights

Modifications to the pyridine and acrylic acid moieties reveal critical SAR trends (Table 1) :

Table 1: Impact of Substituents on Annexin A2–S100A10 Inhibition

Substituent PositionGroupIC₅₀ (μM)Notes
Pyridine C2Methyl14Optimal steric bulk for binding
Pyridine C6Amino11Enhances solubility and H-bonding
Acrylic Acid C3CF₃6Electron-withdrawing boost potency

Key findings include:

  • Methyl at C2: Reduces off-target interactions compared to bulkier substituents (e.g., t-butyl increases IC₅₀ to 28 μM) .

  • Amino at C6: Critical for maintaining affinity; replacement with hydroxyl abolishes activity (IC₅₀ > 1000 μM) .

Applications and Future Directions

Anticancer Therapeutics

The compound’s ability to disrupt annexin A2–S100A10 makes it a candidate for anti-metastatic drugs. Preclinical studies show a 40% reduction in lung metastasis in murine models at 50 mg/kg dosing .

Anti-Inflammatory Agents

By blocking S100A10-mediated leukocyte recruitment, the compound reduces paw edema in rheumatoid arthritis models by 55% (10 mg/kg, oral) .

Challenges and Optimization

  • Bioavailability: Poor oral absorption (human intestinal absorption probability: 0.9728) necessitates prodrug strategies .

  • Metabolic Stability: Rapid glucuronidation in liver microsomes (t₁/₂ = 22 min) calls for structural analogs resistant to phase II metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator